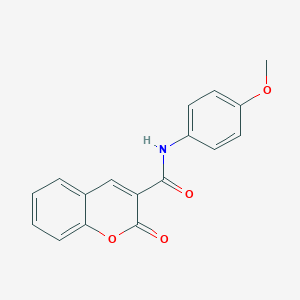

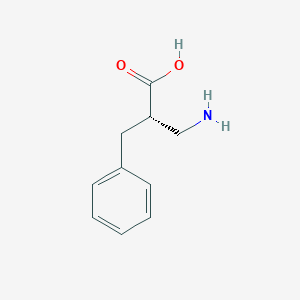

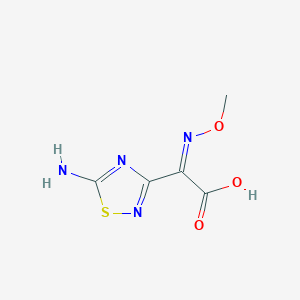

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,4-dihydroxyquinazoline-7-carboxylate (M2,4-DQC) is an organic compound belonging to the quinazoline family of compounds. It is a white crystalline solid with a melting point of 154 °C and a molecular weight of 302.34 g/mol. M2,4-DQC is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of various metal complexes.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis of Methyl 2,4-dihydroxyquinazoline-7-carboxylate can be achieved through a multi-step process involving several reactions.

Starting Materials

2-Amino-3-methylquinazoline, Methyl chloroformate, Sodium hydroxide, Hydrochloric acid, Sodium nitrite, Copper sulfate, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Wate

Reaction

Step 1: Protection of the amino group by reacting 2-Amino-3-methylquinazoline with methyl chloroformate in the presence of sodium hydroxide to obtain methyl 2-amino-3-methylquinazoline-7-carboxylate., Step 2: Diazotization of methyl 2-amino-3-methylquinazoline-7-carboxylate by reacting it with hydrochloric acid and sodium nitrite to form diazonium salt., Step 3: Coupling of diazonium salt with 2,4-dihydroxybenzoic acid in the presence of copper sulfate to obtain methyl 2,4-dihydroxyquinazoline-7-carboxylate., Step 4: Deprotection of the methyl ester group by reacting methyl 2,4-dihydroxyquinazoline-7-carboxylate with sodium bicarbonate and hydrochloric acid to obtain the final product, Methyl 2,4-dihydroxyquinazoline-7-carboxylate., Step 5: Purification of the final product by extraction with ethyl acetate and washing with water and sodium chloride.

Wissenschaftliche Forschungsanwendungen

Methyl 2,4-dihydroxyquinazoline-7-carboxylate has been used in a number of scientific research applications. It has been used as a precursor in the synthesis of various metal complexes, such as ruthenium, palladium, and platinum complexes. It has also been used in the synthesis of various polymers, such as polyurethanes and polyethers. Additionally, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.

Wirkmechanismus

Methyl 2,4-dihydroxyquinazoline-7-carboxylate acts as a chelating agent, forming strong complexes with metal ions. These complexes are highly stable and have a wide range of applications in various fields, including catalysis and electrochemistry.

Biochemische Und Physiologische Effekte

Methyl 2,4-dihydroxyquinazoline-7-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to be an antioxidant, reducing the levels of reactive oxygen species in cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Methyl 2,4-dihydroxyquinazoline-7-carboxylate in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation is its toxicity, which can be avoided by taking appropriate safety measures when handling the compound.

Zukünftige Richtungen

Future research on Methyl 2,4-dihydroxyquinazoline-7-carboxylate should focus on its potential applications in the fields of medicine and agriculture. Studies should be conducted to further investigate its effects on cancer cells and its potential as an anti-cancer agent. Additionally, studies should be conducted to investigate its potential use as a fertilizer and its potential role in enhancing crop yields. Finally, further studies should be conducted to investigate its potential applications in the field of electrochemistry, such as its potential use in electrocatalysis.

Eigenschaften

IUPAC Name |

methyl 2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKCZHGGECJJMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615186 |

Source

|

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dihydroxyquinazoline-7-carboxylate | |

CAS RN |

174074-88-5 |

Source

|

| Record name | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)

![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)